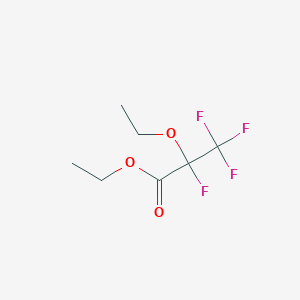

Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate

Description

Properties

IUPAC Name |

ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F4O3/c1-3-13-5(12)6(8,14-4-2)7(9,10)11/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJXQRSCNVLGPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381552 | |

| Record name | ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10186-66-0 | |

| Record name | ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate, a fluorinated organic compound of interest in various scientific research applications. The document details the core chemical reaction, furnishes a generalized experimental protocol, and presents relevant quantitative data.

Core Synthesis Pathway: Alkoxide-Initiated Ring-Opening of Hexafluoropropene Oxide

The most direct and established method for the synthesis of this compound involves the nucleophilic ring-opening of hexafluoropropene oxide (HFPO) initiated by an ethoxide source, typically sodium ethoxide, in the presence of ethanol.

The reaction proceeds via the attack of the ethoxide anion on the more substituted carbon of the epoxide ring of HFPO. This is followed by a rearrangement and subsequent reaction with ethanol, which acts as both a reactant and a solvent, to yield the final ester product. A key characteristic of this pathway is the incorporation of two ethoxy groups from both the sodium ethoxide and the ethanol solvent.[1]

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate (CAS No. 10186-66-0) is a fluorinated ester of significant interest in various scientific fields, including organic synthesis and materials science. Its unique structure, characterized by the presence of a tetrafluorinated carbon backbone and an ethoxy group, imparts distinct chemical and physical properties. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, outlines general experimental protocols for their determination, and presents a logical workflow for its characterization.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound. It is important to note that there are conflicting reports in the literature regarding its boiling point, which may be attributable to different experimental conditions (e.g., pressure). Further experimental verification is recommended for precise applications.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀F₄O₃ | [1][2] |

| Molecular Weight | 218.15 g/mol | [2] |

| Boiling Point | 50.5-51.0 °C at 14 Torr204.9 ± 35.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.227 g/cm³ | [3] |

| Melting Point | No experimental data available | |

| Solubility | The ethoxy group enhances its solubility in organic solvents.[1] No quantitative data available. | [1] |

| Appearance | Colorless liquid | [1] |

| Volatility | Low volatility | [1] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a small sample size, the Thiele tube method is a common and effective technique.

Protocol:

-

A small sample of this compound (approximately 0.5 mL) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The oil is heated gently and uniformly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Protocol:

-

A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Synthesis of this compound

Generalized Synthetic Workflow:

Caption: Generalized synthetic workflow for the preparation of this compound.

Characterization Workflow

Once synthesized and purified, the identity and purity of this compound would be confirmed through a series of analytical techniques.

Caption: A logical workflow for the analytical characterization of this compound.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While key parameters such as molecular weight, density, and a range for the boiling point have been reported, further experimental work is necessary to determine a definitive melting point, and quantitative solubility, and to resolve the discrepancies in the boiling point. The provided generalized experimental protocols offer a starting point for researchers to obtain this valuable data. The unique properties conferred by the fluorinated structure of this compound suggest its potential for a range of applications, warranting further investigation into its synthesis and characterization.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated molecular structure and conformational properties of Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous fluorinated esters and established principles of conformational analysis. It outlines the expected structural parameters, discusses potential conformational isomers, and details the experimental and computational methodologies that would be employed for a thorough characterization. This document is intended to serve as a foundational resource for researchers interested in the physicochemical properties of this and related fluorinated compounds.

Introduction

This compound is a fluorinated ester with potential applications in various fields, including materials science and as a building block in organic synthesis. The presence of multiple fluorine atoms and an ethoxy group at the α-position significantly influences its electronic properties, reactivity, and three-dimensional structure. Understanding the conformational landscape of this molecule is crucial for predicting its interactions in different environments and for the rational design of new materials and molecules.

This guide will explore the likely structural features of this compound, drawing parallels with structurally similar compounds.

Predicted Molecular Structure and Key Features

The molecular structure of this compound is characterized by a central propanoate backbone with significant steric and electronic influences from its substituents. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group and is sterically demanding. The fluorine and ethoxy groups on the C2 carbon further contribute to a crowded stereocenter.

Anticipated Conformational Isomers

Rotation around the C2-C3 and C2-C(O) single bonds is expected to give rise to several conformational isomers. The relative energies of these conformers will be dictated by a balance of steric hindrance, dipole-dipole interactions, and hyperconjugative effects. The most stable conformers are likely to be those that minimize steric repulsion between the bulky trifluoromethyl, ethoxy, and ethyl ester groups.

The diagram below illustrates the potential rotational isomers around the C2-C(O) bond, which is a key determinant of the overall molecular shape.

Caption: Potential rotational isomers of this compound.

Predicted Quantitative Structural Data

While specific experimental data is unavailable, the following tables present hypothetical but realistic bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound, based on values reported for similar fluorinated esters.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C-C | 1.52 - 1.55 |

| C-O (ester) | 1.33 - 1.36 |

| C=O | 1.19 - 1.22 |

| C-F | 1.33 - 1.36 |

| C-O (ether) | 1.40 - 1.43 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| O=C-O | 123 - 126 |

| C-C-C | 110 - 114 |

| F-C-F | 107 - 110 |

| C-O-C (ether) | 110 - 115 |

Table 3: Predicted Dihedral Angles for the Most Stable Conformer

| Dihedral Angle | Predicted Angle (°) |

| O=C-C2-C3 | 120 - 150 |

| C(O)-O-CH2-CH3 | 170 - 180 |

| C2-O-CH2-CH3 | 170 - 180 |

Experimental and Computational Protocols

A combination of experimental techniques and computational methods would be necessary to fully elucidate the molecular structure and conformational preferences of this compound.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions.

Experimental Protocol:

-

Sample Introduction: A gaseous sample of this compound would be introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy electron beam is directed through the gas stream.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector.

-

Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms, from which bond lengths, bond angles, and dihedral angles can be derived.

Caption: A generalized workflow for a gas-phase electron diffraction experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, would provide valuable information about the connectivity and conformational equilibrium in solution.

Experimental Protocol:

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.

-

Data Acquisition: 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC, NOESY) are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: Chemical shifts, coupling constants (especially ³JHH and ³JHF), and Nuclear Overhauser Effects (NOEs) are analyzed to determine through-bond and through-space connectivities.

-

Conformational Analysis: The magnitudes of vicinal coupling constants are used in conjunction with the Karplus equation to estimate dihedral angles and determine the populations of different conformers in solution.

Computational Chemistry

Quantum chemical calculations are essential for predicting the structures and relative energies of different conformers and for aiding in the interpretation of experimental data.

Computational Protocol:

-

Conformational Search: A systematic or stochastic conformational search is performed using a low-level theory (e.g., molecular mechanics or semi-empirical methods) to identify all possible low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Energy Refinement: For higher accuracy, single-point energy calculations can be performed using more sophisticated methods (e.g., coupled-cluster theory).

Caption: A typical workflow for the computational analysis of molecular conformation.

Conclusion

While direct experimental data for this compound is currently lacking, this technical guide provides a robust framework for understanding its likely molecular structure and conformational behavior. By drawing upon data from analogous compounds and outlining established experimental and computational methodologies, this document serves as a valuable resource for researchers. A comprehensive investigation employing the techniques described herein would be necessary to definitively characterize the structure and conformational landscape of this intriguing fluorinated ester.

Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate literature review and key papers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate, also known by its acronym 2-EETFP and CAS number 10186-66-0, is a fluorinated organic compound with growing significance in various scientific fields. Its unique structural features, including an ethoxy group and a tetrafluorinated propanoate backbone, impart desirable properties such as enhanced stability, lipophilicity, and altered reactivity compared to its non-fluorinated counterparts. This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, physicochemical properties, and key applications. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development by consolidating available data, outlining experimental protocols, and visualizing synthetic pathways.

Introduction

Fluorinated organic molecules play a pivotal role in modern chemistry, with applications spanning from pharmaceuticals and agrochemicals to advanced materials. The introduction of fluorine atoms into an organic scaffold can profoundly influence its physical, chemical, and biological properties. This compound is a prime example of a fluorinated building block that offers a versatile platform for the synthesis of more complex molecules.[1] This guide will delve into the available scientific literature to provide a detailed overview of this compound.

Physicochemical Properties

While specific experimental data from peer-reviewed literature is limited, information from commercial suppliers provides a general overview of the physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 10186-66-0 | [2] |

| Molecular Formula | C₇H₁₀F₄O₃ | [1] |

| Molecular Weight | 218.15 g/mol | [1][3] |

| Appearance | Colorless liquid | [1] |

| Purity | Typically >95% or >97% (commercial grade) | [][5] |

| Boiling Point | Not specified in available literature | [1] |

| Solubility | Enhanced solubility in organic solvents | [1] |

Synthesis

The primary synthetic route to this compound, as suggested by the patent and review literature, involves the reaction of hexafluoropropylene oxide (HFPO) with ethanol.[6][7] This reaction is a nucleophilic ring-opening of the epoxide, followed by esterification.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process, often carried out in a single pot.

-

Nucleophilic Attack: The ethoxide ion, generated from ethanol in the presence of a base, attacks the central carbon of the HFPO ring.

-

Esterification: The resulting acyl fluoride intermediate reacts with another equivalent of ethanol to form the final ethyl ester product.

A general reaction scheme is presented below:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Based on general procedures for similar reactions, a plausible experimental protocol is outlined below. Note: This is a hypothetical procedure and should be adapted and optimized based on laboratory experiments.

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with anhydrous ethanol.

-

Base Addition: A suitable base, such as sodium hydride or sodium ethoxide, is carefully added to the ethanol at 0 °C to generate the ethoxide nucleophile.

-

HFPO Addition: Hexafluoropropylene oxide (a gas at room temperature) is then slowly bubbled through the stirred solution or added as a condensed liquid at low temperature. The reaction is typically exothermic and should be carefully controlled.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as ¹⁹F NMR spectroscopy to observe the consumption of HFPO and the formation of the intermediate and final product.

-

Esterification: After the initial reaction is complete, an excess of ethanol is added, and the mixture may be gently heated to drive the esterification of the acyl fluoride intermediate.

-

Work-up and Purification: The reaction mixture is quenched with a weak acid and extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield pure this compound.

Spectroscopic Data (Predicted)

| Spectroscopic Data | Predicted Features |

| ¹H NMR | - A triplet corresponding to the methyl protons of the ester ethyl group. - A quartet corresponding to the methylene protons of the ester ethyl group. - A triplet corresponding to the methyl protons of the ether ethoxy group. - A quartet corresponding to the methylene protons of the ether ethoxy group. |

| ¹³C NMR | - Resonances for the two methyl carbons and two methylene carbons of the ethyl and ethoxy groups. - A signal for the carbonyl carbon of the ester. - Signals for the two fluorinated carbons of the propanoate backbone, showing complex splitting due to C-F coupling. |

| ¹⁹F NMR | - A singlet or a complex multiplet for the CF₃ group. - A quartet or a more complex multiplet for the single fluorine atom at the C2 position, coupled to the adjacent CF₃ group and potentially to the protons of the ethoxy group. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 218.05. - Characteristic fragmentation patterns including the loss of the ethoxy group, the ethyl group, and fragments corresponding to the fluorinated acyl portion. |

| Infrared (IR) | - A strong absorption band around 1750-1770 cm⁻¹ corresponding to the C=O stretching of the ester group. - C-H stretching vibrations in the 2850-3000 cm⁻¹ region. - Strong C-F stretching bands in the 1100-1300 cm⁻¹ region. - C-O stretching vibrations for the ester and ether linkages in the 1000-1300 cm⁻¹ region. |

Applications and Future Perspectives

This compound serves as a valuable building block in organic synthesis, particularly for the introduction of fluorinated moieties.[1] Its potential applications are diverse:

-

Pharmaceutical and Agrochemical Synthesis: The presence of the tetrafluoroethyl group can enhance the metabolic stability and lipophilicity of bioactive molecules, making it a desirable synthon in drug discovery.

-

Materials Science: Fluorinated esters are utilized in the development of advanced materials, including polymers and surfactants, due to their unique surface properties and thermal stability.[8]

-

Solvent Applications: Its properties suggest potential use as a specialty solvent, for example, in high-performance liquid chromatography (HPLC).

The future development and application of this compound will likely focus on the exploration of its utility in creating novel fluorinated compounds with tailored properties for specific applications. Further research is needed to fully characterize this compound and to develop more efficient and scalable synthetic methods.

Logical Workflow for Characterization

A logical workflow for the complete characterization of a newly synthesized batch of this compound would involve a series of analytical techniques to confirm its identity and purity.

Caption: Workflow for the characterization of this compound.

Conclusion

This compound is a fluorinated ester with significant potential as a synthetic building block. While detailed information in the peer-reviewed literature is currently sparse, its likely synthesis from hexafluoropropylene oxide and ethanol provides a clear path for its preparation. The predicted physicochemical and spectroscopic properties outlined in this guide offer a starting point for its identification and characterization. As the demand for novel fluorinated molecules continues to grow, it is anticipated that this compound will find increasing application in various areas of chemical research and development. This technical guide serves to consolidate the current knowledge and to provide a framework for future investigations into this promising compound.

References

- 1. This compound|CAS 10186-66-0 [benchchem.com]

- 2. Ethyl 2-ethoxytetrafluoropropionate | 10186-66-0 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fluorinated Compounds | CymitQuimica [cymitquimica.com]

- 6. EP1616849B1 - Process for the preparation of fluorine containing vinyl ethers - Google Patents [patents.google.com]

- 7. sibran.ru [sibran.ru]

- 8. Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06354K [pubs.rsc.org]

Technical Guide: Solubility of Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

This technical guide addresses the solubility of Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate. A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. In light of this, the guide provides a detailed experimental protocol for determining the equilibrium solubility of organic compounds, which can be applied to the title compound. Furthermore, it includes a template for data presentation and a visual representation of the experimental workflow to aid researchers in their laboratory investigations.

Introduction to Solubility of Fluorinated Esters

This compound is a fluorinated ester, a class of compounds that often exhibit unique solubility characteristics due to the high electronegativity and lipophobicity of the fluorine atoms. Understanding the solubility of such compounds in various organic solvents is crucial for a wide range of applications, including reaction chemistry, purification processes, formulation development, and environmental fate assessment. The interplay of polar ester and ethoxy groups with the highly fluorinated propyl chain suggests a complex solubility profile that necessitates empirical determination.

Quantitative Solubility Data

Table 1: Template for Reporting Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Acetone | e.g., 25 | e.g., GC-MS | ||

| e.g., Acetonitrile | e.g., 25 | e.g., HPLC | ||

| e.g., Dichloromethane | e.g., 25 | e.g., GC-MS | ||

| e.g., Dimethylformamide | e.g., 25 | e.g., HPLC | ||

| e.g., Ethanol | e.g., 25 | e.g., GC-MS | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., GC-MS | ||

| e.g., Hexane | e.g., 25 | e.g., GC-MS | ||

| e.g., Methanol | e.g., 25 | e.g., GC-MS | ||

| e.g., Tetrahydrofuran | e.g., 25 | e.g., HPLC | ||

| e.g., Toluene | e.g., 25 | e.g., GC-MS |

Experimental Protocol for Determining Equilibrium Solubility

The following protocol details the widely accepted "Saturation Shake-Flask Method" for determining the equilibrium solubility of a compound in a given solvent. This method is considered a gold standard for its reliability.

3.1. Materials and Equipment

-

This compound (solute)

-

High-purity organic solvents

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

3.2. Procedure

Step 1: Preparation of a Saturated Solution

-

Add an excess amount of this compound to a vial or flask. An excess is visually confirmed by the presence of undissolved solid or a separate liquid phase after equilibration.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended, although the exact time may need to be determined empirically for the specific solute-solvent system.

Step 3: Phase Separation

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for the sedimentation of the excess solute.

-

For more rapid and complete separation, the samples can be centrifuged at a high speed. It is crucial to maintain the temperature during centrifugation.

Step 4: Sample Analysis

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step removes any remaining microscopic particles.

-

Accurately weigh the filtered supernatant.

-

Dilute the supernatant with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., GC-MS or HPLC) to determine the concentration of this compound.

3.3. Data Calculation The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of supernatant) / (Initial volume of solvent) × 100

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining solubility.

In-depth Technical Guide: Thermal Stability and Decomposition of Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and decomposition pathways of Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate. Due to a lack of specific experimental studies on this compound, this document outlines the general principles of thermal stability in fluorinated esters, details the standard experimental protocols used to assess these properties, and presents a logical workflow for such an analysis. This guide serves as a foundational resource for researchers initiating studies on the thermal properties of this and similar fluorinated compounds.

Introduction

This compound is a fluorinated ester with potential applications in various fields, including pharmaceuticals and materials science. The incorporation of fluorine atoms into organic molecules is known to significantly alter their physicochemical properties, often leading to enhanced thermal stability.[1][2] Understanding the thermal behavior of this compound is critical for determining its suitability for specific applications, ensuring safe handling and storage, and predicting potential degradation pathways.

General Principles of Thermal Stability in Fluorinated Compounds

The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond are key contributors to the enhanced thermal stability of fluorinated compounds compared to their hydrocarbon counterparts.[2] The C-F bond is the strongest single bond to carbon, which generally translates to higher temperatures required for thermal decomposition.

However, the overall thermal stability of a molecule is influenced by the entire molecular structure, including the presence of other functional groups and their relative positions. In the case of this compound, the ester and ether functionalities will also play a crucial role in its decomposition mechanism.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through several potential pathways, initiated by the cleavage of the weakest bonds in the molecule under thermal stress. Potential initial steps could include:

-

Ester pyrolysis: This could involve a McLafferty-type rearrangement or homolytic cleavage of the C-O or C-C bonds adjacent to the carbonyl group.

-

Ether cleavage: The C-O bond of the ethoxy group could undergo homolytic or heterolytic cleavage.

-

C-C bond cleavage: The bond between the fluorinated carbon atoms could break at elevated temperatures.

The subsequent reactions of the initially formed radicals or ionic species would lead to a complex mixture of smaller, more volatile decomposition products. The nature of these products is currently unknown.

Experimental Protocols for Thermal Analysis

A thorough investigation of the thermal stability and decomposition of this compound would involve a combination of thermoanalytical and spectroscopic techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to study the mass loss of the sample as a function of temperature.

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina, platinum).

-

The sample is heated in a controlled atmosphere (e.g., inert gas like nitrogen or argon, or an oxidative atmosphere like air) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the initial decomposition temperature (Tonset) and the temperatures at which 5% (Td5) and 10% (Td10) mass loss occur, which are common metrics for thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To determine melting point, boiling point, and to detect any endothermic or exothermic events associated with phase transitions or decomposition.

Methodology:

-

A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are heated at a controlled rate in a controlled atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

-

The resulting DSC thermogram is analyzed to identify peaks corresponding to melting, boiling, and decomposition.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of the compound.

Methodology:

-

The outlet of the TGA instrument is coupled to a gas analysis system, typically a Fourier Transform Infrared Spectrometer (FTIR) and/or a Mass Spectrometer (MS).

-

As the sample is heated in the TGA, the evolved gases are continuously transferred to the FTIR and/or MS for analysis.

-

The spectra obtained at different temperatures are used to identify the chemical composition of the decomposition products.

Data Presentation

While no specific quantitative data for this compound is available, the results from the aforementioned experiments would typically be summarized in tables for clear comparison and analysis.

Table 1: Hypothetical Thermal Stability Data for this compound

| Parameter | Value (°C) | Atmosphere |

| Tonset | - | Nitrogen |

| Td5 | - | Nitrogen |

| Td10 | - | Nitrogen |

| Melting Point | - | Nitrogen |

| Boiling Point | - | Nitrogen |

Table 2: Hypothetical Major Decomposition Products Identified by TGA-FTIR/MS

| Temperature Range (°C) | Evolved Gas |

| - | - |

| - | - |

| - | - |

Visualizing the Experimental Workflow

The logical flow of a comprehensive thermal analysis study can be visualized to better understand the relationship between the different experimental techniques.

References

Methodological & Application

Application Notes and Protocols: Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate, also known as 2-EETFP, is a fluorinated organic compound.[1] Extensive investigation into the scientific literature and chemical databases indicates that while it is utilized as a reagent and building block in organic synthesis, its direct application as a fluorinating agent for the introduction of single fluorine atoms is not a documented primary use. This document provides an overview of its likely applications based on the reactivity of related fluorinated esters, focusing on its potential role as a sophisticated building block for introducing the 2-ethoxy-2,3,3,3-tetrafluoropropanoyl moiety into molecules of interest for the pharmaceutical and agrochemical industries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and use in experimental setups.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀F₄O₃ | [1] |

| Molecular Weight | 218.15 g/mol | [1] |

| CAS Number | 10186-66-0 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless liquid (inferred from related compounds) | |

| Boiling Point | Not specified, but expected to be low based on similar fluorinated esters | [1] |

| Solubility | Likely soluble in common organic solvents | [1] |

Theoretical Application in Fluorination Reactions: A Re-evaluation

The term "fluorination reaction" typically refers to the introduction of a fluorine atom into a molecule. Reagents for this purpose are generally classified as either nucleophilic or electrophilic fluoride sources. Based on a thorough review of available data, this compound does not appear to function as a direct fluorinating agent in either capacity. Its structural stability and the nature of its covalent bonds make the release of a fluoride ion or a fluorine radical unlikely under standard synthetic conditions.

Instead, its utility in the synthesis of fluorinated molecules lies in its role as a fluorinated building block . The presence of the tetrafluoropropanoate backbone makes it a valuable synthon for introducing a highly functionalized, fluorine-containing motif into a larger molecule. This is a common strategy in medicinal chemistry, where the incorporation of fluorinated groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Plausible Application: Acylation and Introduction of the 2-ethoxy-2,3,3,3-tetrafluoropropanoyl Group

Fluorinated esters are known to be effective acylating agents due to the electron-withdrawing nature of the fluorine atoms, which activates the carbonyl group towards nucleophilic attack. It is therefore highly probable that this compound is used in reactions with nucleophiles (e.g., amines, alcohols, carbanions) to introduce the 2-ethoxy-2,3,3,3-tetrafluoropropanoyl group.

The general workflow for such a reaction is depicted below:

References

Application Notes and Protocols: Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate as a Versatile Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental protocols and specific synthetic applications for Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate (CAS 10186-66-0) are limited in currently available scientific literature. The following application notes and protocols are based on the compound's chemical structure and the known reactivity of similar fluorinated esters. These are intended to serve as a guide for researchers to explore its potential in organic synthesis.

Introduction

This compound is a fluorinated organic compound with potential as a versatile building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Its structure, featuring a tetrafluorinated carbon atom, an ethoxy group, and a trifluoromethyl group, offers unique reactivity and makes it a valuable synthon for introducing trifluoromethylated moieties into organic scaffolds.[2] The presence of fluorine atoms can significantly influence the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity, making this building block of high interest for drug discovery and development.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 10186-66-0 |

| Molecular Formula | C₇H₁₀F₄O₃ |

| Molecular Weight | 218.15 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Low boiling point |

| Vapor Pressure | Low vapor pressure |

| Synonyms | 2-EETFP, Ethyl 2-ethoxytetrafluoropropionate |

Data sourced from commercial supplier information.[1][3]

Potential Synthetic Applications

Based on its structure, this compound can be envisioned as a key intermediate in a variety of organic transformations. The electron-withdrawing nature of the fluorine atoms is expected to activate the ester carbonyl group towards nucleophilic attack.

dot

References

- 1. 10186-66-0 | this compound [fluoromart.com]

- 2. This compound|CAS 10186-66-0 [benchchem.com]

- 3. CAS 10186-66-0: ETHYL 2-ETHOXY-2,3,3,3-TETRAFLUOROPROPANOA… [cymitquimica.com]

- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

Application of Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate in Pharmaceutical Intermediate Synthesis: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate is a fluorinated organic compound with potential as a building block in organic synthesis. However, a comprehensive review of scientific literature and patent databases reveals a notable absence of specific, documented applications of this compound in the synthesis of pharmaceutical intermediates. While the introduction of fluorine and fluorinated moieties is a critically important strategy in modern drug discovery for enhancing pharmacokinetic and pharmacodynamic properties, the direct utilization of this compound in this context is not described in available resources. This document, therefore, provides a broader overview of the role of fluorinated building blocks in medicinal chemistry, offering context for the potential, yet currently undocumented, utility of compounds like this compound.

Introduction to Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a widely employed tactic to optimize a molecule's therapeutic profile. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a drug's metabolic stability, bioavailability, lipophilicity, and binding affinity to its target protein.[1] It is estimated that approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom.[1]

The introduction of fluorinated groups can block sites of metabolism, leading to a longer half-life of the drug in the body. Furthermore, the substitution of hydrogen with fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect how a drug interacts with its biological target.

Potential Utility of Fluorinated Propanoates

Fluorinated propanoate esters, as a class of compounds, offer a versatile scaffold for the synthesis of more complex molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a handle for further chemical transformations. The tetrafluoropropyl moiety, in the case of the title compound, would be expected to confer increased lipophilicity and metabolic stability to any derivative into which it is incorporated.

While no specific examples for this compound were identified, related fluorinated esters have been investigated in various contexts. For instance, the synthesis of related structures, such as (S)-2-ethoxy-3-[4-(2-{4-methanesulfonyloxyphenyl}ethoxy)phenyl] propanoic acid, involves multi-step synthetic sequences where ethoxy-propanoate moieties are key intermediates.[2]

Hypothetical Synthetic Application

Although no concrete examples are available, one can envision a hypothetical synthetic route where this compound could serve as a precursor to a pharmaceutical intermediate. The workflow for such a process would likely involve the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a relevant amine-containing fragment.

Below is a conceptual workflow for the potential utilization of this compound.

Caption: Hypothetical workflow for the conversion of this compound to a pharmaceutical intermediate.

Experimental Protocols: A General Framework

In the absence of specific literature protocols for this compound, a general procedure for a key transformation, such as ester hydrolysis, is provided below as a representative example of the type of methodology that would be employed.

General Protocol for Hydrolysis of a Fluorinated Ester

-

Dissolution: Dissolve the fluorinated ester (1.0 equivalent) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Addition of Base: Add a solution of a suitable base, such as lithium hydroxide (LiOH) (1.5-2.0 equivalents), to the reaction mixture.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, acidify the mixture with an aqueous acid solution (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, if necessary.

Quantitative Data

As no specific reactions involving this compound in pharmaceutical synthesis are documented, a table of quantitative data cannot be provided. For a hypothetical reaction, such as the one described above, key quantitative parameters to be recorded would include:

| Parameter | Description |

| Yield (%) | The percentage of the theoretical maximum amount of product that is actually produced. |

| Purity (%) | The percentage of the final product that is the desired compound, typically determined by techniques like HPLC or qNMR. |

| Reaction Time (h) | The duration required for the reaction to reach completion. |

| Temperature (°C) | The temperature at which the reaction is conducted. |

| Equivalents of Reagents | The molar ratio of the reactants used in the synthesis. |

Conclusion

While this compound possesses structural features that suggest its potential as a valuable building block in medicinal chemistry, there is currently no published evidence to support its application in the synthesis of pharmaceutical intermediates. The broader field of fluorine chemistry in drug discovery, however, is rich with examples of how the incorporation of fluorinated moieties can lead to improved drug candidates. Further research into the reactivity and potential applications of this compound is warranted to explore its utility in the synthesis of novel, biologically active compounds. Researchers interested in this area should focus on fundamental reactivity studies to establish a basis for its potential incorporation into drug discovery programs.

References

Application Notes and Protocols: Nucleophilic Reactions of Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate is a fluorinated organic compound with potential applications as a building block in the synthesis of novel pharmaceuticals and agrochemicals. The presence of both an ester functionality and a tetrafluorinated carbon framework imparts unique reactivity to this molecule. This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, offering insights into its synthetic utility.

Reaction with Nucleophiles: An Overview

The reactivity of this compound is primarily governed by the electrophilic nature of the ester carbonyl carbon. Nucleophiles can attack this site, leading to a variety of transformations. The presence of the electron-withdrawing trifluoromethyl group is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analogs.

This document will focus on the following key reactions:

-

Hydrolysis: Reaction with water or hydroxide ions to yield the corresponding carboxylic acid salt.

-

Aminolysis: Reaction with amines to form the corresponding amides.

-

Reduction: Reaction with hydride reagents to produce the corresponding alcohol.

-

Reaction with Organometallic Reagents: Carbon-carbon bond formation via reaction with Grignard reagents.

Data Presentation

The following table summarizes the expected reaction conditions and products for the reaction of this compound with representative nucleophiles. Please note that the yields and reaction times are based on analogous reactions of structurally similar fluorinated esters and may require optimization for this specific substrate.

| Nucleophile | Reagents and Conditions | Product | Expected Yield (%) | Reference Reaction Type |

| Hydroxide | 1. NaOH, THF/H₂O, 40°C, 3 h2. Acidic workup | 2-ethoxy-2,3,3,3-tetrafluoropropanoic acid | >90 | Hydrolysis of a similar fluorinated ester[1] |

| Amine | Primary or secondary amine, heat | N-alkyl/N,N-dialkyl-2-ethoxy-2,3,3,3-tetrafluoropropanamide | 60-95 | General aminolysis of esters |

| Hydride | 1. LiAlH₄, anhydrous ether, 0°C to rt2. Aqueous workup | 2-ethoxy-2,3,3,3-tetrafluoropropan-1-ol | 70-90 | Reduction of esters |

| Grignard Reagent | 1. RMgX, anhydrous ether, 0°C to rt2. Aqueous workup | 1,1-dialkyl-2-ethoxy-2,3,3,3-tetrafluoropropan-1-ol | 50-80 | Grignard reaction with esters |

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the ester to its corresponding carboxylate salt, followed by acidification to the carboxylic acid. This method is adapted from the hydrolysis of a structurally related fluorinated ether ester.[1]

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) in a mixture of THF and deionized water (e.g., 3:1 v/v).

-

Add sodium hydroxide (1.2 eq) to the solution.

-

Heat the reaction mixture to 40°C and stir for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and acidify with concentrated HCl until the pH is approximately 1-2.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-ethoxy-2,3,3,3-tetrafluoropropanoic acid.

-

The crude product can be further purified by distillation or chromatography if necessary.

Expected Outcome:

This procedure is expected to yield 2-ethoxy-2,3,3,3-tetrafluoropropanoic acid in high yield.

Protocol 2: Aminolysis of this compound

This protocol provides a general procedure for the reaction of the ester with a primary or secondary amine to form the corresponding amide.

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine, diethylamine)

-

Anhydrous solvent (e.g., toluene, THF, or neat)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask containing this compound (1.0 eq), add the amine (1.1 - 2.0 eq). The reaction can be run neat or in a suitable anhydrous solvent.

-

Heat the reaction mixture to reflux (or a suitable temperature, e.g., 80-100°C) and stir for 4-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by distillation, crystallization, or column chromatography on silica gel.

Expected Outcome:

This reaction is expected to produce the corresponding N-substituted-2-ethoxy-2,3,3,3-tetrafluoropropanamide.

Protocol 3: Reduction of this compound with Lithium Aluminum Hydride

This protocol describes the reduction of the ester to the corresponding primary alcohol using a strong hydride reducing agent.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Aqueous solution of sodium sulfate or Rochelle's salt

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.0-1.5 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the mixture and wash the solid with diethyl ether.

-

Dry the combined organic filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol.

-

Purify the product by distillation or column chromatography.

Expected Outcome:

This procedure should yield 2-ethoxy-2,3,3,3-tetrafluoropropan-1-ol.

Protocol 4: Reaction with a Grignard Reagent

This protocol outlines the reaction of the ester with a Grignard reagent to form a tertiary alcohol. Note that two equivalents of the Grignard reagent are consumed.

Materials:

-

This compound

-

Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) in a suitable solvent (e.g., ether or THF)

-

Anhydrous diethyl ether or THF

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Add the Grignard reagent (at least 2.2 eq) dropwise via a dropping funnel.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to 0°C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude tertiary alcohol by column chromatography or distillation.

Expected Outcome:

The reaction is expected to yield a tertiary alcohol resulting from the addition of two equivalents of the Grignard reagent to the ester carbonyl.

Visualizations

Reaction Pathway Overview

The following diagram illustrates the general reaction pathways for the nucleophilic attack on this compound.

Caption: Overview of nucleophilic reactions.

Experimental Workflow for Hydrolysis

This diagram outlines the key steps in the hydrolysis of this compound.

References

Application Notes and Protocols for Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate as a Potential Non-Polar Solvent in Catalysis

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the potential application of Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate as a non-polar solvent in the field of catalysis. While direct applications and detailed experimental protocols for this specific solvent in catalytic reactions are not extensively documented in current scientific literature, this report outlines the general advantages of fluorinated solvents, their role in innovative catalytic systems, and provides a foundational protocol for the synthesis of the title compound, enabling further research into its solvent properties.

Introduction to Fluorinated Solvents in Catalysis

Fluorinated solvents are a class of solvents characterized by the presence of carbon-fluorine bonds, which impart unique physicochemical properties.[1] These properties, such as high density, low surface tension, and often limited miscibility with common organic solvents at room temperature, have led to their investigation and application in various catalytic processes.[2][3] The use of fluorinated solvents can offer significant advantages in terms of catalyst recovery, reaction efficiency, and the development of more sustainable chemical processes.[4]

One of the most significant applications of fluorinated solvents is in fluorous biphase catalysis . This technique utilizes the temperature-dependent miscibility of a fluorinated solvent with a conventional organic solvent. At elevated temperatures, the two solvents form a single phase, allowing for a homogeneous reaction environment. Upon cooling, the phases separate, with the fluorous phase containing the catalyst, which can be easily recovered and reused.[2]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₆F₄O₂ | [5] |

| Molecular Weight | 174.09 g/mol | [5] |

| Appearance | Colorless liquid | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Expected to have low miscibility with water and some organic solvents |

Potential Applications in Catalysis

Based on the general behavior of fluorinated solvents, this compound could potentially be employed in a variety of catalytic reactions, including:

-

Hydrogenation: The high gas solubility in fluorinated solvents can enhance the efficiency of gas-liquid reactions like hydrogenation.

-

Oxidation: The inertness of the C-F bond makes fluorinated solvents stable under oxidative conditions.

-

Cross-Coupling Reactions: In fluorous biphase systems, it could facilitate the separation and recycling of expensive transition metal catalysts used in reactions like Suzuki, Heck, and Sonogashira couplings.

Experimental Protocols

As no specific experimental protocols for catalytic reactions using this compound as a solvent were found, a general protocol for fluorous biphase catalysis is provided below. This can be adapted for various reaction types by researchers interested in exploring the potential of this solvent.

General Protocol for Fluorous Biphase Catalysis

This protocol outlines a general procedure for a catalytic reaction using a fluorinated solvent and an organic solvent.

Materials:

-

Reactant A

-

Reactant B

-

Catalyst (fluorous-tagged or soluble in the fluorinated solvent)

-

This compound (Fluorinated Solvent)

-

Organic Solvent (e.g., Toluene, THF)

-

Reaction vessel equipped with a magnetic stirrer, condenser, and temperature control

-

Separatory funnel

Procedure:

-

Reaction Setup:

-

To the reaction vessel, add the catalyst, this compound, and the organic solvent.

-

Add Reactant A and Reactant B to the mixture.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature with vigorous stirring. The mixture should become homogeneous.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC).

-

-

Phase Separation and Product Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

The mixture will separate into two phases: an upper organic phase and a lower, denser fluorinated phase.

-

Transfer the mixture to a separatory funnel and allow the layers to fully separate.

-

Collect the upper organic layer containing the product.

-

The lower fluorinated layer containing the catalyst can be washed with fresh organic solvent and reused for subsequent reactions.

-

-

Product Purification:

-

The collected organic layer can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure.

-

The crude product can be further purified by standard techniques such as column chromatography, distillation, or recrystallization.

-

Synthesis of this compound

For researchers wishing to investigate its properties, a synthetic protocol for this compound is provided. The synthesis of related 2-alkoxy-2,3,3,3-tetrafluoropropionic acid esters can be achieved through the ring-opening of hexafluoropropene oxide by a sodium alkoxide.[6]

Reaction Scheme:

Materials:

-

Sodium ethoxide

-

Hexafluoropropene oxide

-

Ethanol

-

Chlorotrimethylsilane

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

-

Cool the solution to 0 °C and slowly bubble hexafluoropropene oxide through the solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The resulting ester can be hydrolyzed by the addition of water.

-

The corresponding carboxylic acid can then be reacted with chlorotrimethylsilane to yield the trimethylsilyl ester, which upon thermolysis can yield the desired product. Further purification may be required.

Visualizations

The following diagrams illustrate the conceptual workflows described in this document.

References

- 1. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. 10186-66-0 | this compound [fluoromart.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]

- 5. BJOC - Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution [beilstein-journals.org]

- 6. Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of key derivatives from Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate. The methodologies outlined below cover hydrolysis, amidation, and reduction, offering pathways to valuable building blocks for pharmaceutical and materials science research.

Synthetic Pathways Overview

The following diagram illustrates the synthetic transformations described in these protocols, starting from this compound.

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate, a versatile fluorinated organic compound. This compound serves as a valuable building block in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals.[1] The protocols provided are designed for industrial applications, focusing on a robust and scalable synthetic route.

Introduction

This compound is a fluorinated ester that has gained significant interest in various industrial sectors. Its unique physicochemical properties, imparted by the fluorine atoms, make it a desirable component in the synthesis of complex molecules. The incorporation of fluorine can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This document outlines a scalable synthetic methodology, potential industrial applications, and detailed experimental procedures.

Industrial Applications

This compound is utilized in several key industrial areas:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The tetrafluoropropanoate moiety can be incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic properties.

-

Agrochemical Development: In the agrochemical industry, this compound is used as a building block for the development of new pesticides and herbicides with improved efficacy and environmental profiles.

-

Specialty Solvents: Due to its unique polarity and thermal stability, it can be employed as a high-performance solvent in various chemical processes, including chromatography (HPLC).[1]

-

Materials Science: It is a precursor for the synthesis of fluorinated polymers and materials with specialized properties such as chemical resistance and thermal stability.

Synthetic Pathway

The recommended industrial-scale synthesis of this compound proceeds via the nucleophilic ring-opening of hexafluoropropylene oxide (HFPO) with sodium ethoxide. This method is advantageous due to the availability of the starting materials and the generally high yields achievable.

Caption: Synthetic pathway for this compound.

Experimental Protocols: Scale-Up Synthesis

This section details the protocol for the synthesis of this compound in a pilot or industrial setting.

Materials and Equipment

| Material/Equipment | Specification |

| Reactor | Glass-lined or stainless steel, pressure-rated, equipped with a mechanical stirrer, cooling/heating jacket, condenser, and a gas inlet/outlet. |

| Hexafluoropropylene Oxide (HFPO) | Purity > 99% |

| Sodium Ethoxide | Anhydrous, powder or solution in ethanol |

| Ethanol | Anhydrous, > 99.5% |

| Diethyl Ether | Technical grade (for work-up) |

| Saturated Sodium Bicarbonate Solution | |

| Brine (Saturated NaCl solution) | |

| Anhydrous Magnesium Sulfate | |

| Distillation Apparatus | Fractional distillation column suitable for vacuum distillation |

Detailed Experimental Workflow

References

Application Notes and Protocols: Synthesis of Fluorinated Polymers Using Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate as a Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of fluorinated polymers derived from Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate. As direct polymerization of this specific ester is not readily found in the literature, a two-step synthetic pathway is proposed. This involves the initial hydrolysis of the ester to 2-ethoxy-2,3,3,3-tetrafluoropropanoic acid, followed by its conversion to a polymerizable acrylate monomer, 2-(2,3,3,3-tetrafluoro-2-ethoxypropanoyloxy)ethyl acrylate. Subsequently, the free-radical polymerization of this monomer is described to yield the final fluorinated polymer.

This approach is based on established chemical transformations and the known reactivity of fluorinated acrylates in polymerization reactions.[1][2][3] Fluorinated polymers are of significant interest due to their unique properties, including high thermal and chemical resistance, low surface energy, and hydrophobicity, making them suitable for a wide range of applications in advanced materials and coatings.[1][2][3][4][5]

Part 1: Synthesis of 2-(2,3,3,3-tetrafluoro-2-ethoxypropanoyloxy)ethyl acrylate Monomer

This section details the conversion of this compound to a polymerizable acrylate monomer.

Experimental Protocol: Monomer Synthesis

Step 1: Hydrolysis of this compound

-

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure: a. In a 250 mL round-bottom flask, dissolve a specific amount of this compound in a 2 M aqueous solution of sodium hydroxide. b. Heat the mixture to reflux and stir for 4-6 hours to ensure complete hydrolysis. c. Cool the reaction mixture to room temperature and transfer it to a separatory funnel. d. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2. e. Extract the resulting 2-ethoxy-2,3,3,3-tetrafluoropropanoic acid with diethyl ether (3 x 50 mL). f. Combine the organic layers and dry over anhydrous magnesium sulfate. g. Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude carboxylic acid.

Step 2: Esterification to 2-(2,3,3,3-tetrafluoro-2-ethoxypropanoyloxy)ethyl acrylate

-

Materials:

-

2-ethoxy-2,3,3,3-tetrafluoropropanoic acid (from Step 1)

-

2-Hydroxyethyl acrylate

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution

-

Brine

-

Silica gel for column chromatography

-

-

Procedure: a. Dissolve the 2-ethoxy-2,3,3,3-tetrafluoropropanoic acid in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere. b. Add 2-hydroxyethyl acrylate and a catalytic amount of DMAP to the solution. c. Cool the mixture to 0 °C in an ice bath and add a solution of DCC in DCM dropwise. d. Allow the reaction to warm to room temperature and stir overnight. e. Filter the reaction mixture to remove the dicyclohexylurea byproduct. f. Wash the filtrate successively with 5% sodium bicarbonate solution, water, and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to yield the pure monomer, 2-(2,3,3,3-tetrafluoro-2-ethoxypropanoyloxy)ethyl acrylate.

Part 2: Polymerization of 2-(2,3,3,3-tetrafluoro-2-ethoxypropanoyloxy)ethyl acrylate

This section describes the free-radical polymerization of the synthesized fluorinated acrylate monomer.

Experimental Protocol: Free-Radical Polymerization

-

Materials:

-

2-(2,3,3,3-tetrafluoro-2-ethoxypropanoyloxy)ethyl acrylate (monomer)

-

Azobisisobutyronitrile (AIBN) as the initiator

-

Anhydrous toluene (or other suitable solvent)

-

Methanol (for precipitation)

-

Schlenk flask

-

Nitrogen or Argon gas supply

-

Oil bath

-

-

Procedure: a. In a Schlenk flask, dissolve the monomer and AIBN in anhydrous toluene. b. De-gas the solution by three freeze-pump-thaw cycles. c. Place the flask in a preheated oil bath at 70-80 °C and stir under an inert atmosphere. d. Allow the polymerization to proceed for 12-24 hours. e. Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring. f. Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Data Presentation: Representative Polymerization Results

The following table summarizes hypothetical but representative data for the polymerization of 2-(2,3,3,3-tetrafluoro-2-ethoxypropanoyloxy)ethyl acrylate under various conditions.

| Entry | Monomer:Initiator Ratio | Monomer Conc. (M) | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 100:1 | 1.0 | 70 | 12 | 85 | 25,000 | 1.6 |

| 2 | 200:1 | 1.0 | 70 | 12 | 82 | 48,000 | 1.7 |

| 3 | 100:1 | 2.0 | 70 | 12 | 90 | 27,000 | 1.5 |

| 4 | 100:1 | 1.0 | 80 | 8 | 88 | 23,000 | 1.8 |

Visualizations

Logical Workflow for Fluorinated Polymer Synthesis

Caption: Synthetic workflow from the starting ester to the final fluorinated polymer.

Signaling Pathway: Conceptual Application in Drug Delivery

While the synthesized polymer is not a drug itself, its properties could be leveraged in drug delivery systems. The following diagram illustrates a conceptual signaling pathway where a drug encapsulated within a nanoparticle made from the fluorinated polymer is released and interacts with a target cell.

Caption: Conceptual pathway for targeted drug delivery using a fluoropolymer nanoparticle.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom - RSC Advances (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate Purification

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-ethoxy-2,3,3,3-tetrafluoropropanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Purity After Distillation | - Inefficient fractional distillation setup.- Co-distillation with impurities having similar boiling points.- Thermal decomposition of the product. | - Use a longer, insulated distillation column or a spinning band distillation apparatus for better separation.- Analyze the crude product by GC-MS to identify impurities and their boiling points. Consider a different purification technique if boiling points are too close.- Perform distillation under vacuum to lower the boiling point and minimize thermal stress on the compound.[1] |

| Product Loss During Extraction | - Incorrect pH of the aqueous phase during workup.- Emulsion formation. | - Ensure the aqueous phase is neutral or slightly acidic before extraction to keep the ester in the organic layer.- To break emulsions, add brine, gently swirl instead of shaking vigorously, or filter the mixture through a pad of Celite. |

| Tailing or Broad Peaks in Chromatography | - Inappropriate solvent system.- Column overloading.- Interaction of the compound with silica gel. | - Optimize the mobile phase. A common starting point for fluorinated compounds is a hexane/ethyl acetate gradient.[2]- Reduce the amount of crude material loaded onto the column.- Consider using a different stationary phase, such as alumina or a fluorinated phase, which can offer different selectivity for fluorinated molecules.[3][4] |

| Incomplete Removal of Non-Fluorinated Impurities | - Standard reverse-phase chromatography may not be effective. | - Employ fluorous solid-phase extraction (F-SPE). This technique utilizes a fluorinated stationary phase to selectively retain fluorinated compounds while non-fluorinated impurities are washed away.[5] |

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common purification methods for similar fluorinated esters are fractional distillation under reduced pressure and column chromatography.[1][2][6] The choice between these methods depends on the nature and boiling points of the impurities.